2-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride
Description
2-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride is a substituted phenethylamine derivative characterized by a phenyl ring substituted with chlorine (Cl) at the 4-position and fluorine (F) at the 3-position, linked to an ethanamine backbone (Figure 1). The hydrochloride salt enhances its stability and solubility. This compound exists as enantiomers: (R)-1-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride (CAS 1253790-80-5) and (S)-1-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride (CAS 1245808-01-8) .
Properties
IUPAC Name |
2-(4-chloro-3-fluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN.ClH/c9-7-2-1-6(3-4-11)5-8(7)10;/h1-2,5H,3-4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWZVNGYSIRRPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution and Reduction Route
One of the primary approaches involves starting from chlorofluoronitrobenzene derivatives. For example, 1-chloro-2,3-difluorobenzene is nitrated using a nitrating mixture (fuming nitric acid and concentrated sulfuric acid) under controlled temperature (20-40°C) for 5-12 hours to yield 3-chloro-1,2-difluoro-4-nitrobenzene.
Subsequently, this nitro compound undergoes nucleophilic substitution with an alcohol (e.g., methanol) in the presence of a base to yield alkoxy-substituted nitrobenzene intermediates. These intermediates are then reduced using suitable reducing agents (e.g., catalytic hydrogenation or chemical reductants) to produce the corresponding chloro-fluoro-anilines. The anilines can be further transformed to the target ethanamine hydrochloride via alkylation or amination steps.
Comparative Table of Key Preparation Steps
Research Findings and Optimization Notes
Temperature and Reaction Time : The nitration step requires precise temperature control (20-40°C) to avoid over-nitration and side reactions, with reaction times typically between 5 to 12 hours for optimal yield.
Solvent Choice : Dichloromethane or dichloroethane are preferred solvents for nitration and nucleophilic substitution steps due to their stability and ability to dissolve reactants effectively.
Base and Chlorinating Agents : For chlorination and amide formation, various bases (organic or inorganic) and chlorinating agents (e.g., thionyl chloride, oxalyl chloride) can be employed to optimize reaction efficiency and product purity.
Protection and Deprotection : Use of Boc protection for amine groups during synthesis allows for controlled reactions and minimizes side reactions, with HCl used effectively for deprotection.
Purification : Final products are often purified by recrystallization from ethanol or by chromatographic methods such as HPLC to achieve high purity suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed under appropriate conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine or hydrocarbon.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets in the body. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The presence of chloro and fluoro substituents can enhance its binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights structural and physicochemical differences between 2-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride and key analogs:
Key Observations :
- Substituent Effects : Chloro and fluoro substituents in the target compound increase lipophilicity compared to hydroxyl (dopamine) or methoxy groups (2C-series compounds) . This may improve blood-brain barrier penetration.
- Steric and Electronic Properties : The 4-Cl/3-F substitution pattern creates a unique electronic environment, differing from indole-based analogs (e.g., Compound 1) that rely on π-π stacking via aromatic rings .
- Enantiomer-Specific Activity : The (R)- and (S)-enantiomers of the target compound may exhibit divergent receptor affinities, as seen in other chiral phenethylamines .
Pharmacological and Binding Interactions
Indole-Based Analogs (Compounds 1–3)
- Mechanism : Hydrogen bonding with HSP90 (GLU527, TYR604) via indole NH and nitro groups.
- Comparison : The target compound lacks an indole ring but may engage in halogen bonding (Cl/F) or hydrophobic interactions with similar residues.
2C-Series Psychedelics (e.g., 2C-B, 2C-I)
- Activity : Psychedelics with methoxy, methylthio, or halogens (e.g., 2C-B: 4-Br) activate serotonin receptors (5-HT₂A).
Dopamine HCl
- Activity : Binds dopamine receptors (D1–D5) with high affinity due to polar hydroxyl groups.
- Comparison: The target compound’s reduced polarity may shift activity toward non-catecholamine receptors (e.g., trace amine-associated receptors, TAARs).
Biological Activity
2-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride, also known as a derivative of phenethylamine, has garnered attention for its biological activities, particularly in pharmacology and medicinal chemistry. This article presents an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of 2-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride primarily involves its role as a ligand for various receptors and enzymes. The presence of chloro and fluoro substituents enhances its binding affinity and selectivity for these targets, which may include:
- Cytochrome P450 Enzymes : The compound exhibits significant inhibitory effects on cytochrome P450 enzymes, particularly CYP1A2. This interaction suggests potential applications in modulating drug metabolism and enhancing therapeutic efficacy in combination therapies.
- Neurotransmitter Receptors : Studies indicate that this compound may influence serotonin and dopamine receptor systems, suggesting relevance in mood disorders and psychopharmacology .
Biological Activity Overview
The biological activities associated with 2-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride can be summarized as follows:
Case Studies and Research Findings
-
Inhibition of Cytochrome P450 Enzymes :
- A study demonstrated that 2-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride selectively inhibits CYP1A2, which is crucial for the metabolism of several drugs. This property may enhance the efficacy of co-administered medications by preventing their metabolic degradation.
- Neurotransmitter Interaction :
-
Antimicrobial Activity :
- The compound has been evaluated for its antimicrobial properties against various bacterial strains. It has shown promising results as an effective agent against certain pathogens, indicating its potential use in developing new antimicrobial therapies.
Q & A
What are the recommended synthetic routes for 2-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride?
Basic Research Question
A two-step synthesis is commonly employed:
Nitrile Reduction : Catalytic hydrogenation of 4-chloro-3-fluorobenzonitrile using H₂ gas and a palladium catalyst (e.g., Pd/C) in ethanol under reflux yields the primary amine intermediate.
Salt Formation : Treat the freebase amine with concentrated HCl in anhydrous ether to precipitate the hydrochloride salt.
Purification : Recrystallize from ethanol/water (3:1 v/v) to achieve >98% purity (monitored by HPLC).
Key Data :
| Molecular Formula | C₈H₁₀Cl₂FN |
| Molecular Weight | 210.08 g/mol |
Which analytical techniques are critical for structural elucidation and purity assessment?
Basic Research Question
Structural Confirmation :
- NMR : ¹H NMR (D₂O, 400 MHz) identifies aromatic protons (δ 7.2–7.8 ppm) and ethylamine chain (δ 2.8–3.1 ppm). ¹⁹F NMR confirms fluorine substitution (δ -110 to -115 ppm).
- HRMS : ESI+ mode validates the molecular ion [M+H]⁺ at m/z 210.03.
Purity Analysis : - HPLC : C18 column, 0.1% TFA in acetonitrile/water (gradient: 10–90% ACN over 20 min), UV detection at 254 nm. Retention time: ~8.2 min.
Elemental Analysis : Confirm C, H, N, Cl, and F percentages within ±0.3% of theoretical values.
How can researchers resolve discrepancies in reported bioactivity data for this compound?
Advanced Research Question
Methodological Approach :
Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C, 5% CO₂) using validated cell lines (e.g., HEK293 for receptor studies).
Orthogonal Assays : Combine SPR (surface plasmon resonance) for binding affinity with cellular viability assays (MTT or ATP-luciferase) to distinguish target-specific effects from cytotoxicity.
Meta-Analysis : Compare literature data while accounting for variables like compound purity (HPLC traces), salt form, and solvent effects (DMSO vs. aqueous buffers).
What computational strategies predict the compound’s pharmacokinetic and target interaction profiles?
Advanced Research Question
In Silico Modeling :
- ADME Prediction : Use SwissADME to calculate logP (~2.1), topological polar surface area (TPSA: ~26 Ų), and CYP450 metabolism risk.
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets like HSP90. For example, the ethylamine chain may hydrogen-bond with GLU527, while chloro/fluoro groups enhance hydrophobic pocket binding.
Validation : Correlate docking scores (e.g., ΔG = -8.2 kcal/mol) with in vitro IC₅₀ values from kinase inhibition assays.
How should stability studies be designed to evaluate degradation under physiological conditions?
Advanced Research Question
Protocol :
Solution Stability : Prepare 1 mg/mL solutions in PBS (pH 7.4), 0.1N HCl (pH 1), and simulated intestinal fluid (pH 6.8). Incubate at 37°C.
Analysis : At 0, 24, 48, and 72 h, quantify intact compound via HPLC. Degradation products are identified via LC-MS.
Kinetics : Apply first-order decay models; calculate t₁/₂ (e.g., t₁/₂ = 48 h at pH 7.4).
Storage Recommendations : Lyophilized powder stored at -20°C retains >95% purity after 12 months.
What solvent systems are optimal for solubility testing and formulation?
Basic Research Question
Experimental Design :
- Shake-Flask Method : Saturate the compound in DMSO (stock), then dilute into PBS (pH 7.4), 0.1N HCl, or ethanol/water (1:1). Centrifuge (10,000 rpm, 10 min) and filter (0.22 µm).
- Quantification : UV-Vis at λmax = 260 nm (extinction coefficient ε = 1.2 × 10⁴ M⁻¹cm⁻¹).
Results :
| Solvent | Solubility (mg/mL) |
|---|---|
| PBS (pH 7.4) | 12.5 ± 0.8 |
| 0.1N HCl | 45.2 ± 1.3 |
| Ethanol/water (1:1) | 82.7 ± 2.1 |
How can structure-activity relationships (SAR) be explored for this compound?
Advanced Research Question
SAR Strategies :
Analog Synthesis : Modify substituents (e.g., replace Cl with Br, F with CF₃) via Suzuki coupling or nucleophilic aromatic substitution.
Biological Testing : Screen analogs against target enzymes (e.g., monoamine oxidases) using fluorometric assays.
3D-QSAR : CoMFA or CoMSIA models correlate structural features (e.g., Hammett σ values for substituents) with activity.
Case Study : Fluorine at the 3-position enhances metabolic stability compared to chloro analogs (t₁/₂ increased by 2.5-fold in microsomal assays).
What safety protocols are essential during experimental handling?
Basic Research Question
Guidelines :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
